

Valproic Acid Metabolite 4-ene-VPA: A Technical Guide

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Compound of Interest

Compound Name: *2-Propyl-4-pentenoic acid*

Cat. No.: B022072

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-ene-valproic acid (4-ene-VPA), a critical metabolite of the widely used anticonvulsant and mood-stabilizing drug, valproic acid (VPA). This document delves into the core aspects of 4-ene-VPA, including its chemical structure, synthesis, metabolic pathways, analytical quantification, and toxicological implications. The information is presented to support further research and development in the fields of pharmacology, toxicology, and medicinal chemistry.

Chemical Structure and Properties

4-ene-VPA, systematically named **(E)-2-propyl-4-pentenoic acid**, is an unsaturated fatty acid and a major metabolite of valproic acid.^[1] Its chemical structure is characterized by a double bond between carbons 4 and 5 of the pentenoic acid backbone.

Chemical Identifiers:

- IUPAC Name: **(E)-2-propyl-4-pentenoic acid**
- Molecular Formula: C₈H₁₄O₂^[1]
- Molecular Weight: 142.19 g/mol
- CAS Number: 1575-72-0^[1]

- SMILES: C=CCC(CCC)C(=O)O[2]

Physicochemical Properties:

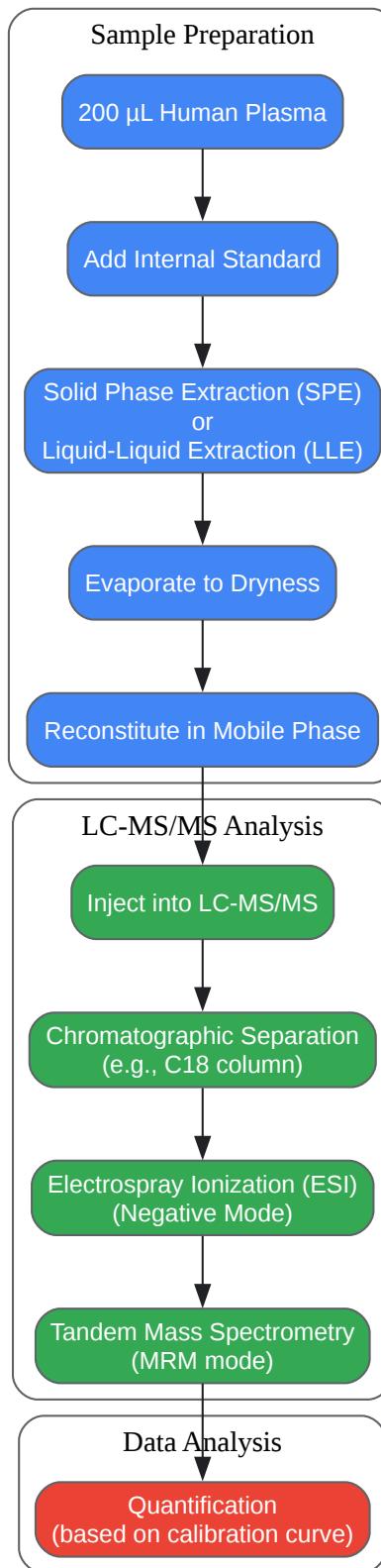
4-ene-VPA is a hydrophobic molecule that is practically insoluble in water.[2] It is classified as a methyl-branched fatty acid.[2]

Metabolic Formation and Signaling Pathways

Valproic acid undergoes extensive metabolism in the liver, with the formation of 4-ene-VPA occurring via a minor but significant pathway mediated by cytochrome P450 (CYP) enzymes.[3] The key enzymes involved in this desaturation reaction are CYP2A6, CYP2B6, and CYP2C9. [4]

The metabolic bioactivation of VPA to its hepatotoxic intermediates is a critical area of study. 4-ene-VPA can be further metabolized through β -oxidation to form the highly reactive and toxic metabolite, (E)-2,4-diene-VPA-CoA ester.[5] This reactive intermediate can deplete mitochondrial glutathione and form adducts with cellular macromolecules, leading to mitochondrial dysfunction and hepatotoxicity.[3]

Below is a diagram illustrating the metabolic pathway from Valproic Acid to the formation of the reactive 2,4-diene-VPA-CoA ester.



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